3-Amino-1-cyclopentylthiourea
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Overview
Description
“3-Amino-1-cyclopentylthiourea” is a chemical compound with the molecular formula C6H13N3S and a molecular weight of 159.25 g/mol . It is primarily used in research and development .
Physical And Chemical Properties Analysis
“3-Amino-1-cyclopentylthiourea” is an oil-like substance with a melting point of 76-77°C .
Scientific Research Applications
Carbamoylation of Amino Acids
3-Amino-1-cyclopentylthiourea is relevant in studies involving the carbamoylation of amino acids. Carbamoylation can occur on alpha-amino groups of amino acids and terminal amino groups of peptides and proteins. This process is essential in understanding the physiological effects of carbamoylated proteins, potentially influencing cellular mechanisms and drug interactions (Wheeler, Bowdon, & Struck, 1975).
Synthesis of Tetrahydropyrimido Derivatives
Research has explored the synthesis of 5, 6, 7, 8-tetrahydropyrimido derivatives using components like 3-Amino-1-cyclopentylthiourea. Such derivatives have been studied for their potential antimicrobial activity, demonstrating the compound's versatility in creating bioactive molecules (Elkholy & Morsy, 2006).
In Vivo Neuroprotection
1-Amino-cyclopentyl-1S,3R-dicarboxylate, a related compound, has been investigated for its neuroprotective effects in vitro. Studies on rat hippocampal slices subjected to oxygen and glucose deprivation revealed that this compound could significantly protect against neuronal damage, indicating potential therapeutic applications in neurology (Small et al., 1996).
Nanoparticle Biodistribution and Clearance
3-Aminopropyl functionalized magnesium phyllosilicate, a closely related compound, has been studied for its role in biomedical applications, particularly as a drug delivery carrier. Research in mouse models has shown its rapid clearance from organs without long-term accumulation, highlighting its potential in drug delivery systems (Yang et al., 2014).
Cyclooxygenase Inhibition
The study of 3-amino-2-pyrones, structurally related to 3-Amino-1-cyclopentylthiourea, has identified selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme implicated in inflammation and pain. These findings suggest potential applications in developing anti-inflammatory drugs (Xueping et al., 2013).
Domino Synthesis of Dihydrothiophenes
Thiourea, a key component in 3-Amino-1-cyclopentylthiourea, has been used in the [3+2] cycloaddition with donor-acceptor cyclopropanes to efficiently produce 2-amino-4,5-dihydrothiophenes. This demonstrates the compound's utility in synthesizing structurally diverse molecules for potential pharmaceutical applications (Xie et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-cyclopentylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWXYUYZJUUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-cyclopentylthiourea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.